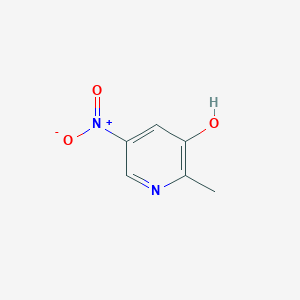

2-METHYL-5-NITROPYRIDIN-3-OL

Descripción

Significance of Pyridinol and Nitropyridine Scaffolds in Modern Organic Chemistry

The pyridine (B92270) ring is a foundational six-membered nitrogen-containing heterocycle that is ubiquitous in both nature and synthetic chemistry. researchgate.net It is a structural component in essential natural molecules like vitamins (niacin and pyridoxine) and various alkaloids. apolloscientific.co.uk In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because of its consistent presence in a wide array of FDA-approved drugs, highlighting its importance in the development of clinically useful agents. scispace.comthieme.de The nitrogen atom in the ring imparts unique properties, including increased hydrophilicity and hydrogen-bonding capabilities, which are often desirable in drug design. chemistry-chemists.com

Pyridinol scaffolds, which are hydroxyl-substituted pyridines, exist in equilibrium with their pyridinone tautomers. vdoc.pub This tautomerism influences their chemical reactivity and biological interactions. Pyridinone-containing compounds are noted for a broad spectrum of pharmacological activities. vdoc.pub The scaffold's chemical versatility allows for easy functionalization at multiple positions, enabling chemists to fine-tune molecular properties for specific applications. apolloscientific.co.ukvdoc.pub

Nitropyridine scaffolds, characterized by the presence of one or more nitro groups (-NO₂), are also of significant interest in organic chemistry. The strongly electron-withdrawing nature of the nitro group profoundly influences the pyridine ring's reactivity, making it more susceptible to nucleophilic substitution reactions. nih.gov This property makes nitropyridines valuable and readily available precursors for synthesizing a diverse range of more complex heterocyclic systems. wikipedia.orgchemtube3d.comwikipedia.org These derivative compounds have shown potential in various applications, including as antitumor, antiviral, and anti-neurodegenerative agents. wikipedia.orgwikipedia.org Furthermore, nitropyridines serve as crucial intermediates in the production of agrochemicals and have been explored as ligands in bioactive coordination complexes. wikipedia.orgsigmaaldrich.com

Historical Development of Substituted Pyridinols

The synthesis of substituted pyridines, the parent class of pyridinols, has a rich history dating back to the 19th century. One of the earliest significant methods was the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.orgscribd.com The Hantzsch synthesis remains a cornerstone method for accessing highly functionalized pyridines. researchgate.net

Another landmark in pyridine chemistry was the Chichibabin pyridine synthesis, developed by the Russian chemist Aleksei Chichibabin and first published in 1924. thieme.dersc.org This reaction involves the condensation of aldehydes and/or ketones with ammonia, often over a catalyst at high temperatures. wikipedia.orgchemistnotes.com Despite sometimes suffering from low yields, its use of simple, inexpensive starting materials has made it the most widely used method for the industrial production of simple pyridines and their derivatives, such as methyl-substituted pyridines (picolines). researchgate.netthieme.dersc.org

In 1914, Chichibabin also discovered a method for the direct amination of pyridine at the 2-position using sodium amide, a reaction now known as the Chichibabin reaction. wikipedia.org While not a direct synthesis of the ring itself, this discovery was crucial as it provided a pathway to functionalize the otherwise unreactive pyridine ring, opening doors for the creation of new derivatives, including aminopyridines which could be converted to pyridinols. thieme.dewikipedia.org Throughout the 20th century, these fundamental discoveries were expanded upon, leading to a vast array of synthetic methodologies for producing a wide variety of substituted pyridines and pyridinols, including those with phosphorus substituents, first reported in 1936. mdpi.com These historical methods laid the groundwork for the synthesis of complex structures like the nitropyridinols used in contemporary research. acs.org

Overview of 2-METHYL-5-NITROPYRIDIN-3-OL in Contemporary Academic Research

Nitropyridinols, such as the title compound, are known to exist as an equilibrium mixture of tautomers: the pyridinol form (with a hydroxyl group) and the pyridinone form (with a ketone group). chemistry-chemists.comsmolecule.com This characteristic is fundamental to their reactivity. The position of the nitro group, a potent electron-withdrawing group, significantly activates the pyridine ring, making these compounds useful as intermediates. archive.org For instance, the nitro group can be readily displaced by nucleophiles or reduced to an amino group, which can then be further functionalized. Halogenated nitropyridinols are frequently used as precursors for a variety of substituted pyridines. chemistry-chemists.comarchive.org

Research on close isomers offers insight into the potential chemistry of this compound. For example, studies on various 2-methyl-3-nitropyridines show that the nitro group can be selectively substituted by sulfur nucleophiles. nih.govresearchgate.net The synthesis of related compounds like 3-Bromo-6-methyl-5-nitropyridin-2-ol has been documented, where it serves as a critical intermediate for creating further derivatives. The physicochemical properties of several related nitropyridinol compounds have been reported, providing expected ranges for properties like melting point and boiling point, although direct data for the title compound is unavailable. nih.govmdpi.comrsc.org

The table below summarizes key properties for several nitropyridinol compounds structurally related to this compound, illustrating the general characteristics of this chemical class.

Table 1: Physicochemical Properties of Selected Nitropyridinol Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 5-Methyl-3-nitropyridin-2-ol | 7464-14-4 | C₆H₆N₂O₃ | 154.125 | Not Available |

| 5-Methyl-2-nitropyridin-3-ol | 15128-88-8 | C₆H₆N₂O₃ | 154.12 | Not Available |

| 2-Hydroxy-3-methyl-5-nitropyridine | 21901-34-8 | C₆H₆N₂O₃ | 154.12 | 239.9 (Predicted) |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol (B3026667) | 1049706-72-0 | C₆H₅BrN₂O₃ | 233.02 | 382.5 at 760 mmHg |

Note: Data is sourced from various chemical suppliers and databases. Predicted values are estimates from computational models.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-3-nitropyridine |

| 2-Methyl-5-nitropyridin-3-amine |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol |

| 3-Bromo-6-methyl-5-nitropyridin-2-ol |

| 2-Hydroxy-3-methyl-5-nitropyridine |

| 2-Methoxy-5-nitropyridin-3-ol |

| 5-Methyl-2-nitropyridin-3-ol |

| 5-Methyl-3-nitropyridin-2-ol |

| Acetaldehyde |

| Ammonia |

| β-ketoester |

| Niacin |

| Picoline |

| Pyridine |

| Pyridoxine |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-6(9)2-5(3-7-4)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKODSKBRWBZZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Analysis of 2 Methyl 5 Nitropyridin 3 Ol

Theoretical Investigations of Molecular Geometry

Theoretical chemistry offers powerful tools to predict and understand molecular geometry. Through computational simulations, researchers can model the structure of molecules like 2-METHYL-5-NITROPYRIDIN-3-OL, providing insights that complement experimental data.

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to find the optimized, lowest-energy molecular structure.

DFT, particularly using the B3LYP functional, is a widely applied method for studying pyridine (B92270) derivatives due to its balance of computational cost and accuracy. For instance, a study on the analogue 2-amino-3-methyl-5-nitropyridine (B21948) utilized the DFT/B3LYP method to investigate its molecular structure and energy. nih.gov Such calculations determine the most stable configuration of the molecule in the gas phase. Similarly, investigations on 2-hydroxy-5-methyl-3-nitropyridine (B188116) have been performed using both HF and DFT methods, confirming that both approaches can yield consistent data for geometric parameters. researchgate.net These studies establish the theoretical foundation for understanding the molecule's bond lengths and angles.

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. The selection of a basis set can significantly impact the calculated geometric parameters.

Commonly used basis sets for organic molecules include Pople-style basis sets like 6-311G(d,p) and its variations with diffuse functions (e.g., 6-311++G(d,p)), as well as correlation-consistent basis sets like cc-pVTZ. nih.gov In the computational analysis of 2-amino-3-methyl-5-nitropyridine , researchers compared the results from 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ basis sets. nih.gov It was observed that while the total energies varied, the optimized geometric parameters (bond distances and angles) showed no significant changes with the introduction of polarization (d,p) and diffuse (++) functions for that specific molecule. nih.gov In another study on 2-hydroxy-5-methyl-3-nitropyridine , the B3LYP/6-311G(3d,2p) level of theory was found to yield vibrational frequencies much closer to experimental data than smaller basis sets, highlighting the importance of an appropriate basis set for accurate predictions. researchgate.net

Table 1: Example of Calculated Geometric Parameters for an Analogous Compound (2-amino-3-methyl-5-nitropyridine) using DFT/B3LYP method.

| Parameter | Bond Length (Å) - 6-311G(d,p) | Bond Length (Å) - 6-311++G(d,p) | Bond Length (Å) - cc-pVTZ |

| C2-C3 | 1.420 | 1.420 | 1.421 |

| N1-C2 | 1.341 | 1.341 | 1.342 |

| C5-N8 | 1.464 | 1.464 | 1.465 |

| N8-O9 | 1.231 | 1.231 | 1.232 |

Source: Adapted from a study on 2-amino-3-methyl-5-nitropyridine. nih.gov Note: This data is for a structural analogue and serves to illustrate the type of information obtained from quantum chemical calculations.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential experimental methods used to confirm the structures predicted by theoretical calculations and to provide a physical characterization of the compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. Specific functional groups (like -OH, -NO₂, and C-H) absorb infrared radiation or scatter Raman light at characteristic frequencies.

For complex molecules, the interpretation of experimental spectra is greatly aided by computational simulations. DFT calculations are used to predict the vibrational frequencies and intensities. core.ac.uk These calculated frequencies are often scaled to correct for systematic errors in the theoretical method. In the analysis of 2-amino-3-methyl-5-nitropyridine , theoretical vibrational frequencies were calculated using the B3LYP/cc-pVTZ method and compared with experimental FTIR and FT-Raman spectra. nih.gov A Potential Energy Distribution (PED) analysis is typically performed to assign the calculated vibrational modes to specific bond stretching, bending, or torsion motions within the molecule. nih.gov

Table 2: Illustrative Vibrational Mode Assignments for a Substituted Nitropyridine.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| 1597 | 1598 | Asymmetric NO₂ stretch |

| 1348 | 1349 | Symmetric NO₂ stretch |

| 3100 | 3105 | Aromatic C-H stretch |

| 1250 | 1255 | C-N stretch |

Note: This table is a generalized representation based on typical values for nitropyridine compounds and is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, ¹H NMR would be expected to show distinct signals for the methyl protons, the hydroxyl proton, and the two aromatic protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) between adjacent protons would confirm the substitution pattern. For example, in a study of the related compound 2-(Benzylthio)-5-methyl-3-nitropyridine , the ¹H NMR spectrum showed a singlet for the methyl protons at δ 2.43 ppm and two distinct signals for the aromatic protons at δ 8.32 and δ 8.58 ppm, confirming their positions on the pyridine ring. mdpi.com Similarly, ¹³C NMR would show unique signals for each carbon atom in the molecule, further corroborating the structure.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula.

For this compound (C₆H₆N₂O₃), HRMS would be used to verify its exact mass (calculated monoisotopic mass: 154.0378 Da). In studies of similar compounds, such as 2-(benzylthio)-5-methyl-3-nitropyridine , HRMS was used to confirm the molecular formula by matching the calculated mass of the protonated molecule [M+H]⁺ (261.0692) with the experimentally found value (261.0687), providing unambiguous confirmation of the compound's identity. mdpi.com

Crystal Structure Analysis

While a specific crystal structure for this compound is not available in the reviewed literature, the solid-state conformation can be inferred by examining X-ray diffraction studies of structurally related compounds.

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. researchgate.net For substituted pyridine derivatives, X-ray studies reveal important details about bond lengths, bond angles, and the planarity of the molecule. In many crystalline structures of nitropyridine derivatives, the nitro group is often twisted out of the plane of the pyridine ring. researchgate.net For example, in the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is slightly twisted in relation to the pyridine ring plane by 10.30(12)°. nih.gov

The expected bond lengths and angles for this compound can be estimated from data on similar molecules.

| Bond | Expected Length (Å) | Reference Compound |

|---|---|---|

| C-N (pyridine ring) | ~1.34 | Generic Pyridine |

| C-C (pyridine ring) | ~1.39 | Generic Pyridine |

| C-NO₂ | ~1.45 | Nitropyridines |

| C-CH₃ | ~1.51 | Methylpyridines |

| C-O (hydroxyl) | ~1.36 | Pyridin-3-ols |

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding and π-stacking interactions. researchgate.netrsc.org For this compound, the hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. rsc.orgmdpi.com This combination allows for the formation of extensive hydrogen-bonding networks, which are a key feature in the crystal structures of many related compounds, such as 2-amino-5-nitropyridinium sulfamate, where ion pairs are joined by multiple N—H⋯O and N—H⋯N hydrogen bonds. nih.gov

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are expected to play a significant role in the crystal packing. rsc.orgresearchgate.netresearchgate.net These interactions are common in pyridine-containing organic crystals and can be influenced by the presence of substituents. rsc.orgnih.govnih.gov The nitro group can also participate in nitro–π interactions, further stabilizing the crystal lattice. researchgate.net The interplay of these various intermolecular forces will ultimately determine the final three-dimensional crystal structure. acs.org

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

|---|---|---|

| Hydrogen Bonding | Donor: -OH; Acceptors: Pyridine N, -NO₂ oxygens | High |

| π-π Stacking | Pyridine rings | Moderate to High |

| Nitro-π Interactions | -NO₂ group and pyridine ring | Moderate |

| van der Waals Forces | Entire molecule | High |

Reactivity and Reaction Mechanisms of 2 Methyl 5 Nitropyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene. The presence of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. However, the powerful activating and ortho-, para-directing hydroxyl group, along with the weakly activating methyl group, complicates the prediction of reactivity and regioselectivity.

Nitration Mechanisms and Regioselectivity

The standard mechanism for nitration involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. mdpi.comchemicalbook.com The electrophile is then attacked by the π-electrons of the aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as a sigma complex. ymilab.com Aromaticity is restored in the final step by the loss of a proton.

For 2-methyl-5-nitropyridin-3-ol, the directing effects of the substituents are crucial.

Hydroxyl Group (-OH): As a strong activating group, it directs electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

Methyl Group (-CH₃): A weak activating group, it also directs ortho (position 3) and para (position 5).

Nitro Group (-NO₂): A strong deactivating group, it directs incoming electrophiles to the meta position (positions 2 and 6, relative to its own position).

Under the strongly acidic conditions of nitration, the pyridine nitrogen is likely protonated, further increasing the ring's deactivation. Studies on the nitration of 3-hydroxypyridine have shown that the reaction proceeds on the conjugate acid at the 2-position. rsc.org For this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents on these positions are conflicting, and steric hindrance from the adjacent methyl group at C2 would also play a significant role. Without specific experimental data, predicting the major product is speculative.

Halogenation (e.g., Bromination) Mechanisms

The mechanism for electrophilic halogenation is similar to nitration, involving the attack of the aromatic ring on an electrophilic halogen species (e.g., Br⁺), often generated with the help of a Lewis acid catalyst. The regioselectivity is governed by the same principles of substituent effects. The strong activating effect of the hydroxyl group would be the dominant factor, likely directing the incoming halogen to the positions ortho or para to it (C4 or C6). The precise outcome would depend on the specific reaction conditions and the balance between electronic and steric effects.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, makes this compound a candidate for nucleophilic aromatic substitution (SNAr).

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position possesses two reactive covalent bonds: the C-O and the O-H. researchgate.net

Acidity (O-H bond): The O-H bond is polarized, making the hydrogen atom acidic. This acidity is enhanced by the electron-withdrawing effects of the nitro group and the pyridine ring nitrogen. The compound can be readily deprotonated by a base to form a pyridinolate anion.

Substitution (C-O bond): The hydroxyl group itself is a poor leaving group. However, upon protonation under acidic conditions, it can be converted into a good leaving group (H₂O) and potentially be displaced by a nucleophile, although this is less common in aromatic systems unless highly activated. The primary reactivity of the hydroxyl group involves reactions at the oxygen atom, such as ether or ester formation. researchgate.net

Displacement of the Nitro Group by Various Nucleophiles (e.g., sulfur nucleophiles)

The displacement of a nitro group via nucleophilic aromatic substitution is a well-documented reaction for various nitropyridines, especially when the ring is activated by other electron-withdrawing groups. researchgate.netnih.gov Studies on related 2-methyl-3-nitropyridines show that the nitro group can be selectively substituted by sulfur nucleophiles (thiolates) under mild conditions. nih.gov

The general SNAr mechanism involves two steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of Leaving Group: The aromaticity is restored by the elimination of the nitro group.

In this compound, the nitro group is at the C5 position. For a nucleophile to displace it, the ring must be sufficiently activated. The presence of the electron-donating hydroxyl and methyl groups may counteract the activating effect of the ring nitrogen to some extent. However, research on 3-R-5-nitropyridines has demonstrated that even non-activated nitro groups can be displaced by anionic S-, N-, and O-nucleophiles. nih.gov Therefore, it is plausible that sulfur nucleophiles could displace the nitro group in this compound.

Table 1: Nucleophilic Substitution Reactions in Related Nitropyridines

| Substrate | Nucleophile | Product(s) | Isomer Ratio | Reference |

|---|---|---|---|---|

| 2-methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | 2-methyl-3-benzylthio-5-nitropyridine & 2-methyl-5-benzylthio-3-nitropyridine | 3-substituted isomer is predominant | researchgate.net |

This table is based on data for related isomers and is provided for illustrative purposes.

Electronic Effects of Substituents on Nucleophilic Activation

The feasibility and rate of nucleophilic aromatic substitution are heavily influenced by the electronic effects of the substituents on the pyridine ring.

Activating Groups: The primary activating factor for SNAr is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the ring nitrogen itself acts as a powerful EWG, withdrawing electron density, particularly from the ortho (C2, C6) and para (C4) positions. The nitro group at C5 further withdraws electron density, activating the ring for nucleophilic attack.

Deactivating Groups: Electron-donating groups (EDGs) decrease the ring's electrophilicity and thus deactivate it towards nucleophilic attack. The hydroxyl group at C3 and the methyl group at C2 are both EDGs. Their presence would be expected to reduce the reactivity of the ring compared to a pyridine with only electron-withdrawing substituents.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecules with the aid of a metal catalyst. These reactions are fundamental in the synthesis of complex molecules from simpler starting materials. For a functionalized pyridine derivative such as this compound, cross-coupling reactions offer powerful tools for further molecular elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups, play a crucial role in its reactivity in these transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone examples of these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For this compound to participate in a Suzuki-Miyaura reaction, it would typically first be converted to a halide (e.g., a bromide or chloride) or a triflate at a specific position, most commonly the 2- or 6-position of the pyridine ring which are activated towards nucleophilic substitution, or potentially at the 4-position. The hydroxyl group at the 3-position could also be converted to a triflate, providing another handle for coupling. The presence of the nitro group can make the pyridine ring electron-deficient, which can influence the oxidative addition step of the catalytic cycle. While specific studies on this compound in Suzuki-Miyaura couplings are not extensively documented, the reaction is broadly applicable to a wide range of substituted pyridines. nih.govnih.gov The choice of palladium catalyst, ligand, and base is critical for the success of the reaction, especially with potentially coordinating substrates like hydroxypyridines.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide (or triflate) and an amine. researchgate.netwikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this compound would need to be functionalized with a leaving group to act as the electrophilic partner. Alternatively, if the goal is to arylate the nitrogen of a derivative, the amino-substituted version of the molecule could be used. The presence of the nitro group can be a challenge in Buchwald-Hartwig amination, as it is not always compatible with the reaction conditions, particularly the strong bases often employed. libretexts.orgresearchgate.net However, advancements in catalyst and ligand design have expanded the scope of this reaction to include substrates with a wider variety of functional groups. acsgcipr.org For instance, the use of specific bulky electron-rich phosphine ligands can promote the desired coupling over side reactions. nih.gov

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Considerations for this compound |

| Suzuki-Miyaura | Organoboron compound + Aryl/vinyl halide or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | - Functionalization to a halide or triflate is necessary.- Electronic effects of substituents on the pyridine ring.- Potential for catalyst inhibition by the pyridine nitrogen or hydroxyl group. |

| Buchwald-Hartwig | Amine + Aryl/heteroaryl halide or triflate | Pd(0) or Pd(II) precursor, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) | - Requires conversion to a halide or triflate.- Compatibility of the nitro group with the reaction conditions.- Potential for competing side reactions. |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals such as copper, nickel, and iron are also effective catalysts for cross-coupling reactions. These alternatives can offer different reactivity profiles, substrate scope, and sometimes milder reaction conditions or lower costs.

Copper-catalyzed cross-coupling reactions , often referred to as Ullmann-type reactions, are particularly well-suited for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. organic-chemistry.orgnih.gov For this compound, a copper-catalyzed C-N coupling could potentially be achieved by reacting a halogenated derivative with an amine. Copper catalysis can sometimes be more tolerant of certain functional groups compared to palladium. nih.govresearchgate.net For instance, copper-catalyzed amidation of 2-methylquinolines has been reported, suggesting that the methyl group at the 2-position of the target compound might be amenable to certain copper-catalyzed transformations. libretexts.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed processes, often enabling the coupling of challenging substrates. Nickel catalysts can be particularly effective for the coupling of aryl chlorides, which are often less reactive in palladium-catalyzed reactions. The application of nickel catalysis to derivatives of this compound could provide a valuable synthetic route for the formation of carbon-carbon and carbon-heteroatom bonds.

Cyclization and Rearrangement Reactions

The structural features of this compound, including the presence of multiple functional groups on a heterocyclic scaffold, make it a potential precursor for various cyclization and rearrangement reactions. These transformations can lead to the formation of more complex polycyclic systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound could be a viable strategy for the synthesis of fused heterocyclic systems. For this to occur, a suitable side chain would need to be introduced onto the molecule, typically at the 2-methyl group, the 4-position, or by derivatizing the hydroxyl group. For instance, if a side chain containing a nucleophilic group is attached, it could potentially attack the pyridine ring, particularly at positions activated by the nitro group. Alternatively, a side chain with an electrophilic center could be attacked by the pyridine nitrogen or the hydroxyl oxygen. The specific pathway and feasibility of such cyclizations would depend on the nature and length of the tethered side chain, as well as the reaction conditions employed. researchgate.netnih.gov The synthesis of polysubstituted 3-hydroxypyridines via "anti-Wacker"-type cyclization highlights the utility of cyclization strategies in building up substituted pyridine rings. researchgate.netmdpi.com

Recyclization Mechanisms of Nitropyridine Derivatives (e.g., with hydrazine hydrate)

Nitropyridine derivatives can undergo interesting recyclization reactions, particularly when treated with strong nucleophiles like hydrazine hydrate. These reactions can lead to a complete rearrangement of the heterocyclic ring system. For instance, the reaction of 2-amino-5-nitropyridine with hydrazine hydrate has been shown to result in the elimination of the amino group and reduction of the nitro group, ultimately forming 3-aminopyridine. acsgcipr.org A proposed mechanism involves the addition of hydrazine hydrate to the C2-position of the pyridine ring, followed by ring opening and subsequent recyclization with the elimination of ammonia (B1221849) and reduction of the nitro group. acsgcipr.org

While this compound does not have an amino group at the 2-position, the principle of nucleophilic attack on the electron-deficient pyridine ring followed by ring opening and recyclization could still be relevant. The presence of the nitro group makes the pyridine ring susceptible to such nucleophilic attack. The outcome of the reaction of this compound with hydrazine hydrate would depend on the relative reactivity of the different positions on the pyridine ring and the stability of the potential intermediates.

Oxidopyridinium Cycloadditions and Mechanistic Insights

The 3-hydroxyl group of this compound allows for the formation of a 3-oxidopyridinium betaine upon N-alkylation and deprotonation. These 3-oxidopyridinium species are versatile 1,3-dipoles that can participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.govresearchgate.net This type of reaction, often referred to as a [3+2] cycloaddition, leads to the formation of a five-membered ring fused to the pyridine core, resulting in a bicyclic system. mdpi.comnih.gov

The substituents on the pyridinium ring can significantly influence the regio- and stereoselectivity of the cycloaddition. For example, a methyl group at the 2-position has been shown to improve the regioselectivity of the cycloaddition of 3-oxidopyridinium betaines. mdpi.comresearchgate.net The electron-withdrawing nitro group at the 5-position would also be expected to impact the electronic properties of the dipole and thus the energetics of the cycloaddition pathway. The cycloaddition can be either intermolecular with an external dipolarophile or intramolecular if a suitable dipolarophile is tethered to the pyridinium ring. These cycloaddition reactions provide a powerful method for the rapid construction of complex, nitrogen-containing polycyclic molecules. researchgate.net

| Reaction Type | Key Intermediate | Reactant(s) | Product Type | Mechanistic Notes |

| Intramolecular Cyclization | Derivative with a reactive side chain | - | Fused heterocyclic system | Pathway depends on the nature of the side chain and reaction conditions. |

| Recyclization | Nitropyridine derivative | Hydrazine hydrate | Rearranged heterocyclic product | Involves nucleophilic addition, ring opening, and recyclization. |

| Oxidopyridinium Cycloaddition | 3-Oxidopyridinium betaine | Alkene or alkyne | Bicyclic system with a fused five-membered ring | [3+2] cycloaddition; regio- and stereoselectivity influenced by substituents. |

Oxidative and Reductive Transformations of this compound

The reactivity of this compound is significantly influenced by the nitro group, which can undergo various transformations, particularly reduction. Additionally, the pyridine ring is susceptible to oxidative modifications by biological systems.

Catalytic Reduction of the Nitro Group

The reduction of the nitro group is a common and important transformation of nitroaromatic compounds. In the case of this compound, the nitro group can be selectively reduced to an amino group, yielding 5-amino-2-methylpyridin-3-ol. This transformation is typically achieved through catalytic hydrogenation.

A variety of catalyst systems are effective for the reduction of aromatic nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in the presence of hydrogen gas (H₂) as the reducing agent. The choice of catalyst and reaction conditions can be critical to achieve high selectivity and yield, especially when other functional groups are present that could also be reduced.

The general reaction for the catalytic reduction of this compound is depicted below:

Figure 1: Catalytic Reduction of this compound to 5-amino-2-methylpyridin-3-ol.

Detailed research findings on the catalytic reduction of the closely related compound, 2-methyl-5-nitro-pyridine, have shown high conversion rates and yields. While specific data for this compound is not extensively detailed in the provided information, the principles of nitro group reduction are well-established. The following table summarizes typical catalysts and conditions used for the reduction of aromatic nitro groups, which are applicable to this compound.

| Catalyst | Reducing Agent | Solvent | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol (B145695), Methanol, Ethyl acetate | Room temperature to moderate heat, atmospheric to moderate pressure |

| Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | Acetic acid, Ethanol | Room temperature, atmospheric pressure |

| Raney Nickel | Hydrogen (H₂) | Ethanol, Methanol | Room temperature to elevated temperatures and pressures |

| Iron (Fe) in acidic media | Acid (e.g., Acetic Acid) | Water, Ethanol | Reflux |

| Tin(II) Chloride (SnCl₂) | - | Hydrochloric acid, Ethanol | Room temperature to gentle heating |

Biotransformation Studies and Regioselective Oxyfunctionalization by Microbial Systems

Biotransformation, the use of biological systems to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Microbial systems, including bacteria and fungi, are known to catalyze a wide range of reactions, including the oxyfunctionalization of various aromatic compounds.

While specific biotransformation studies on this compound are not extensively documented, the metabolism of pyridine and its derivatives by microorganisms has been a subject of research. These studies provide a basis for predicting the potential biotransformation pathways for this compound. Microorganisms can introduce hydroxyl groups onto the pyridine ring in a regioselective manner, a process known as oxyfunctionalization.

For instance, strains of Burkholderia have been shown to regioselectively hydroxylate various pyridine derivatives. It is plausible that microbial systems could hydroxylate this compound at a different position on the pyridine ring, leading to the formation of dihydroxy- or aminophenol-like structures after subsequent reduction of the nitro group. The initial step in the microbial degradation of many pyridine derivatives involves monooxygenase enzymes, which catalyze the insertion of an oxygen atom.

The potential for regioselective oxyfunctionalization by microbial systems opens up possibilities for generating novel derivatives of this compound with potentially interesting biological activities. The table below outlines some microorganisms known for their ability to hydroxylate aromatic rings and the types of reactions they catalyze, which could be applicable to the biotransformation of this compound.

| Microbial System | Enzyme Class | Type of Transformation | Potential Product from this compound |

| Burkholderia sp. | Monooxygenase | Regioselective hydroxylation | Hydroxylated derivative at a different ring position |

| Pseudomonas sp. | Dioxygenase | Dihydroxylation | Catechol or protocatechuate-like derivatives |

| Fungi (e.g., Aspergillus, Cunninghamella) | Cytochrome P450 monooxygenases | Hydroxylation, N-oxidation | Hydroxylated or N-oxide derivatives |

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts.

High-Performance Liquid Chromatography with Advanced Detection (e.g., PDA/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity evaluation of organic compounds. When coupled with advanced detectors like a Photodiode Array (PDA) detector or a Mass Spectrometer (MS), it provides both quantitative purity data and valuable structural information.

A validated Reversed-Phase HPLC (RP-HPLC) method is typically developed for compounds like 2-METHYL-5-NITROPYRIDIN-3-OL. ptfarm.pl The separation would likely be achieved on an octadecyl-functionalized silica (B1680970) gel column (C18) using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A gradient elution program, where the proportion of the organic modifier is increased over time, would ensure the efficient elution of the target compound and any potential impurities with different polarities.

A PDA detector continuously records the UV-Vis spectrum of the eluent, allowing for the peak's spectral purity to be assessed and confirming that the chromatographic peak corresponds to a single compound. The nitropyridine chromophore is expected to exhibit strong absorbance in the UV region.

Coupling the HPLC system to a mass spectrometer (HPLC-MS) provides definitive confirmation of the compound's identity by detecting its molecular weight. ptfarm.pl For this compound (molecular formula C₆H₆N₂O₃), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be detected, confirming its presence and purity.

Table 1: Representative HPLC-PDA/MS Parameters for Analysis

| Parameter | Value/Description |

| Column | C18 (Octadecyl), e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection 1 (PDA) | 210-400 nm |

| Detection 2 (MS) | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z 155.04 |

Advanced NMR Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution and in the solid state.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (¹H and ¹³C) NMR provides essential information, 2D NMR techniques are required for unambiguous assignment of all signals and to establish the connectivity of the molecule. scribd.com

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. scribd.comsdsu.edu For this compound, a cross-peak would be expected between the two aromatic protons on the pyridine (B92270) ring (H4 and H6), confirming their spatial proximity (typically a 3-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). scribd.comsdsu.edu It allows for the direct assignment of carbon signals for the methyl group and the two aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular skeleton by showing longer-range couplings (typically 2-3 bonds) between protons and carbons. scribd.comsdsu.edu Key correlations would include the coupling from the methyl protons to the C2 and C3 carbons, and from the aromatic protons (H4, H6) to various quaternary and protonated carbons across the pyridine ring, confirming the substitution pattern.

Table 2: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| -CH₃ | None | C-Methyl | C2, C3 |

| H4 | H6 | C4 | C2, C5, C6 |

| H6 | H4 | C6 | C2, C4, C5 |

| -OH | None | None | C3, C4 |

Solid-State NMR Spectroscopy for Amorphous or Crystalline Forms

Solid-state NMR (ssNMR) provides atomic-level insight into the structure and dynamics of materials in their solid form, which is inaccessible by solution NMR. nih.gov For this compound, ssNMR can be used to study powder samples, whether they are crystalline or amorphous. nih.gov By using techniques like Magic-Angle Spinning (MAS), high-resolution spectra can be obtained. nih.gov ssNMR can differentiate between polymorphs (different crystal forms), identify the number of unique molecules in the crystallographic asymmetric unit, and provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups. acs.orgacs.org

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS), particularly with electron impact (EI) ionization, is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺˙) for this compound would appear at an m/z corresponding to its molecular weight (154.12 g/mol ).

The fragmentation of the molecular ion is predictable based on the functional groups present. The stability of the pyridine ring means that the molecular ion peak is expected to be relatively strong. libretexts.org Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-group-related fragments.

Predicted Fragmentation Pathways:

Loss of NO₂: A peak at M-46 (m/z 108) due to the loss of a nitro radical (•NO₂).

Loss of NO and CO: Sequential loss of a nitric oxide radical (•NO) followed by a carbon monoxide (CO) molecule is common for aromatic nitro compounds, leading to characteristic fragment ions.

Loss of CH₃: A peak at M-15 (m/z 139) resulting from the loss of a methyl radical (•CH₃). msu.edu

Ring Cleavage: Fragmentation of the pyridine ring itself, often initiated by the loss of HCN (m/z 27), can lead to a complex pattern of lower-mass ions.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 154 | [M]⁺˙ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 124 | [M - NO]⁺ |

| 108 | [M - NO₂]⁺ |

| 96 | [M - NO - CO]⁺ |

High-Resolution Vibrational Spectroscopy for Detailed Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint and detailed information about the functional groups present. The vibrational assignments for this compound can be predicted based on studies of structurally similar compounds like 2-hydroxy-5-methyl-3-nitropyridine (B188116) and other nitropyridine derivatives. researchgate.netresearchgate.netnih.gov

O-H Vibrations: A broad O-H stretching band is expected in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while the methyl C-H stretching modes are found just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group has two characteristic and strong stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically around 1500-1570 cm⁻¹ and the symmetric stretch (νs) around 1300-1370 cm⁻¹. nih.gov

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1610 cm⁻¹ region. Ring breathing modes and other deformations occur at lower wavenumbers.

Table 4: Predicted Vibrational Band Assignments

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

| 3200-3600 | ν(O-H) stretch | IR |

| 3050-3150 | ν(C-H) aromatic stretch | IR/Raman |

| 2850-2980 | ν(C-H) methyl stretch | IR/Raman |

| 1500-1570 | νas(NO₂) asymmetric stretch | IR |

| 1400-1610 | ν(C=C), ν(C=N) ring stretch | IR/Raman |

| 1300-1370 | νs(NO₂) symmetric stretch | IR |

| 800-850 | δ(NO₂) scissoring | IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy is pivotal in understanding the photophysical properties of this compound, offering information on electron transitions and the stability of the molecule upon exposure to light.

The electronic absorption spectrum of nitropyridine derivatives is characterized by distinct bands corresponding to various electronic transitions within the molecule. For a closely related compound, 2-amino-3-methyl-5-nitropyridine (B21948), the UV-Visible absorption spectrum was recorded in the 200–800 nm range using ethanol (B145695) as a solvent nih.gov. Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in interpreting the absorption spectra nih.gov.

Table 1: Representative UV-Visible Absorption Data for a Related Nitropyridine Compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|

The photostability of nitroaromatic compounds is a critical parameter, and it can be investigated using ultrafast spectroscopic techniques. A study on 6-amino-5-nitropyridin-2-ol, a structural analog, revealed remarkable photostability due to highly efficient nonradiative internal conversion processes that dissipate absorbed UV energy as heat acs.org. This rapid deactivation minimizes the formation of harmful photochemical products acs.org. Such studies provide unequivocal evidence of radiative and nonradiative processes occurring on extremely rapid timescales acs.org.

Ultrafast transient absorption spectroscopy allows for the real-time observation of the spectral evolution of transient excited states following photoexcitation nih.govnycu.edu.tw. For another related class of compounds, nitroaromatics, femtosecond transient absorption spectroscopy has been used to investigate the primary steps following near-UV photoexcitation in aqueous solutions ucl.ac.uk. These studies reveal that the surrounding solvent molecules can play a significant role in the photochemical dynamics ucl.ac.uk. While specific data for this compound is not available, it is anticipated that its photostability would be governed by similar ultrafast deactivation pathways of its excited states.

Table 2: Key Parameters from Ultrafast Spectroscopic Studies of an Analogous Nitropyridine Compound

| Compound | Technique | Key Finding | Timescale |

|---|

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis for Crystalline Materials)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline materials scirp.orgmdpi.com. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal scirp.org. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze close intermolecular contacts, which are crucial for understanding the packing of molecules in the crystal lattice researchgate.netnih.gov.

For pyridine derivatives, Hirshfeld surface analysis has been used to investigate intermolecular interactions, including hydrogen bonding and π-π stacking, which govern the supramolecular architecture researchgate.netnih.gov. The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts researchgate.netnih.govacs.org. Although a specific Hirshfeld surface analysis for this compound has not been reported in the available literature, this technique would be invaluable for elucidating the nature and extent of hydrogen bonds involving the hydroxyl and nitro groups, as well as other non-covalent interactions that stabilize the crystal structure.

Table 3: Common Intermolecular Interactions Analyzed by Hirshfeld Surface Analysis in Pyridine Derivatives

| Interaction Type | Description | Typical dnorm Visualization |

|---|---|---|

| Hydrogen Bonding (e.g., O-H···N, N-H···O) | Strong, directional interactions involving hydrogen atoms and electronegative atoms. | Intense red spots on the surface. |

| π-π Stacking | Interactions between aromatic rings. | Can be visualized through shape index and curvedness. |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Trace Metal Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of trace metal impurities in a wide variety of samples, including organic compounds americanpharmaceuticalreview.comindium.com. The method involves introducing a sample into a high-temperature argon plasma, which causes the atomization and excitation of the elements present. The excited atoms and ions then emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample americanpharmaceuticalreview.com.

For the analysis of organic compounds, sample preparation is a critical step and may involve digestion or dissolution in an appropriate solvent to create a solution that can be introduced into the plasma thermofisher.comchemetrix.co.zathermofisher.com. ICP-OES offers the advantage of multi-element analysis with high throughput and can be used to ensure the purity of this compound by quantifying the levels of any residual metallic catalysts or other inorganic impurities from the synthesis process rsc.orgresearchgate.netresearchgate.netresearchgate.netanalytik-jena.com.

Table 4: General Performance Characteristics of ICP-OES for Trace Metal Analysis

| Parameter | Typical Range/Value |

|---|---|

| Detection Limits | ppb to ppm range |

| Linear Dynamic Range | Several orders of magnitude |

| Precision | Typically <5% RSD |

Derivatives and Analogues of 2 Methyl 5 Nitropyridin 3 Ol: Synthesis and Research

Synthesis of Halogenated Derivatives (e.g., 3-Bromo-6-methyl-5-nitropyridin-2-ol)

The introduction of halogen atoms onto the nitropyridinol ring is a key strategy for creating intermediates that can undergo further functionalization, such as cross-coupling reactions. While a direct synthesis for 3-Bromo-6-methyl-5-nitropyridin-2-ol is not extensively detailed in the available literature, a closely related synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) provides a clear procedural framework. This process begins with the bromination of 4-methyl-5-nitropyridin-2-ol.

The synthesis involves suspending 4-methyl-5-nitropyridin-2-ol in acetic acid, followed by the dropwise addition of bromine. The reaction mixture is then poured into ice-water, leading to the precipitation of the desired product. This straightforward method highlights a common approach to the halogenation of pyridinol rings.

| Starting Material | Reagents | Product | Yield |

| 4-Methyl-5-nitropyridin-2-ol | Acetic acid, Bromine | 3-Bromo-4-methyl-5-nitropyridin-2-ol | 91% |

Synthesis of Amino Derivatives (e.g., 2-Methyl-5-nitropyridin-3-amine)

The amino derivatives of 2-methyl-5-nitropyridin-3-ol are crucial intermediates for the synthesis of fused heterocyclic systems and for their potential applications in medicinal and materials science. The synthesis of the related compound, 2-amino-3-methyl-5-nitropyridine (B21948), offers a well-documented procedure.

The synthesis starts with the nitration of 2-amino-3-methylpyridine. The starting material is dissolved in concentrated sulfuric acid and cooled. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise while maintaining a low temperature. The reaction mixture is subsequently warmed and then heated before being cooled and neutralized with concentrated ammonia (B1221849) to precipitate the product. The crude product is then purified by recrystallization.

| Starting Material | Reagents | Product | Yield |

| 2-Amino-3-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃, NH₃ | 2-Amino-3-methyl-5-nitropyridine | 35% |

Synthesis of Alkylated and Arylated Derivatives

The alkylation and arylation of the this compound scaffold can occur at either the oxygen or nitrogen atoms, leading to a variety of derivatives with modified electronic and steric properties.

Alkylation: O-alkylation can be achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. N-alkylation of the pyridine (B92270) ring can also occur, particularly under different reaction conditions or with specific protecting group strategies.

Arylation: The introduction of aryl groups can be accomplished through several modern cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O or C-N bonds with aryl halides, typically requiring high temperatures. wikipedia.org More contemporary methods like the Buchwald-Hartwig amination (for N-arylation) and Suzuki-Miyaura coupling offer milder reaction conditions and broader substrate scope. For a Suzuki-Miyaura coupling, the pyridinol would first need to be converted to a halide or triflate to react with an arylboronic acid in the presence of a palladium catalyst and a base. scispace.comnih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Nitropyridinol Moiety

The this compound framework, particularly its amino derivatives, serves as a valuable precursor for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Imidazo[4,5-b]pyridines: These can be synthesized from 2-methyl-5-nitro-pyridin-3-amine through condensation with carboxylic acids or their derivatives, followed by cyclization. nih.gov Another approach involves the reductive cyclization of the amino-nitro pyridine with aldehydes or ketones. nih.gov

Triazolo[4,5-b]pyridines: The synthesis of these fused systems can be achieved by the diazotization of 2-methyl-5-nitro-pyridin-3-amine, followed by intramolecular cyclization. semanticscholar.org Alternatively, modified Mitsunobu reactions with acylated hydrazinopyridines provide a milder route to these compounds. researchgate.net

Pyrido[2,3-b]pyrazines: These are typically formed by the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound. researchgate.net Therefore, reduction of the nitro group in 2-methyl-5-nitro-pyridin-3-amine to a second amino group would provide the necessary precursor for this cyclization.

Design and Synthesis of Advanced Scaffolds for Academic Investigations

The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of biological receptor. nih.govnih.gov This makes it an attractive starting point for the design and synthesis of novel compounds for academic and drug discovery research.

Applications in Chemical Research and Materials Science

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

The functional groups present on the 2-METHYL-5-NITROPYRIDIN-3-OL molecule, including the reactive hydroxyl and nitro groups, position it as a valuable starting material or intermediate in organic synthesis. These groups allow for a variety of chemical transformations, enabling chemists to build more complex molecular frameworks.

Precursor for Novel Heterocyclic Scaffolds

While direct and extensive research specifically detailing the use of this compound as a precursor for novel heterocyclic scaffolds is not widely published, the chemistry of nitropyridines suggests its potential in this area. Nitro-substituted pyridines are known to be versatile precursors in the synthesis of various heterocyclic systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic rings. Additionally, the hydroxyl group can be modified or used as a directing group in further synthetic steps. The combination of these functional groups on the pyridine (B92270) ring provides a platform for creating diverse and complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Building Blocks for Targeted Molecular Architectures

In the construction of targeted molecular architectures, this compound can serve as a key building block. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of the hydroxyl and nitro groups allows for the strategic addition of other molecular fragments. For instance, the hydroxyl group can be etherified or esterified to attach side chains, while the nitro group can be transformed into various other functionalities, providing a handle for further chemical modifications. This versatility allows for the precise construction of molecules with desired shapes, sizes, and electronic properties, which is crucial in fields such as drug design and the development of functional materials.

Applications in Advanced Materials Science

The electronic and structural features of this compound also suggest its potential utility in the field of materials science. The presence of a polarizable nitro group and a hydrogen-bonding hydroxyl group on an aromatic ring system can impart interesting properties to materials incorporating this molecule.

Design of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. The hydroxyl group of this compound can potentially act as a linking point to an inorganic network, such as silica (B1680970) or a metal oxide, through the formation of covalent or hydrogen bonds. The organic component, in this case, the nitropyridine derivative, can introduce specific functionalities, such as optical or electronic properties, into the hybrid material. While specific examples of hybrid materials incorporating this compound are not prominent in the literature, the fundamental principles of hybrid material design suggest this as a plausible area of application.

Development of Functional Polymeric Systems

Functional polymers are macromolecules that possess specific chemical or physical properties. Monomers containing pyridinol moieties can be polymerized to create polymers with unique characteristics. Although research on polymers derived specifically from this compound is limited, the presence of the reactive hydroxyl group would allow it to be incorporated into polyester (B1180765) or polyurethane chains, for example. The nitro group would then be a pendant functional group along the polymer backbone, which could be further modified to tune the polymer's properties, such as its solubility, thermal stability, or its ability to interact with other molecules or surfaces.

Research into Optical Materials (e.g., Non-Linear Optical Activity, Molecular Switches)

The combination of an electron-donating hydroxyl group and an electron-withdrawing nitro group on the pyridine ring suggests that this compound and its derivatives could exhibit interesting optical properties. Molecules with such "push-pull" electronic structures are often investigated for their potential in non-linear optics (NLO). NLO materials have applications in technologies such as optical communications and data storage. Research on related nitropyridine derivatives has shown that they can possess significant NLO activity.

Corrosion Inhibition Studies (Focus on Chemical Adsorption and Surface Interactions)

The application of organic molecules as corrosion inhibitors for metals and alloys is a well-established field of study. Pyridine and its derivatives are known to be effective corrosion inhibitors, primarily due to the presence of the nitrogen heteroatom, which can coordinate with metal surfaces. qu.edu.qa The effectiveness of these compounds is often enhanced by the presence of other functional groups that can influence the molecule's adsorption behavior on the metal surface. researchgate.net

In the case of this compound, the molecule possesses several features that suggest its potential as a corrosion inhibitor. The pyridine nitrogen, with its lone pair of electrons, can act as a primary site for adsorption onto a metal surface. Furthermore, the hydroxyl (-OH) group at the 3-position can also participate in the adsorption process, potentially forming a chelate-like interaction with the metal. The presence of the electron-donating methyl (-CH3) group at the 2-position would likely increase the electron density on the pyridine ring, thereby enhancing its ability to donate electrons to the vacant d-orbitals of the metal, strengthening the adsorption bond.

The mechanism of inhibition for such a molecule would likely involve chemical adsorption (chemisorption) onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process is often described by isotherms such as the Langmuir model. qu.edu.qa The formation of this protective layer is a key aspect of the corrosion inhibition mechanism for many organic inhibitors. asianpubs.org Studies on related hydroxypyridine derivatives have shown that they can effectively inhibit the corrosion of steel in acidic media. nih.govaip.org For instance, 4-hydroxypyridine (B47283) has been investigated as a green corrosion inhibitor, with its performance being significantly enhanced in the presence of halide ions. nih.govaip.org

Table 1: Functional Groups of this compound and their Potential Roles in Corrosion Inhibition

| Functional Group | Position | Potential Role in Corrosion Inhibition |

| Pyridine Nitrogen | 1 | Primary adsorption site, electron donation to metal surface. |

| Methyl Group | 2 | Electron-donating, increases electron density on the ring, potentially enhancing adsorption. |

| Hydroxyl Group | 3 | Potential adsorption site, can participate in chelation with the metal. |

| Nitro Group | 5 | Electron-withdrawing, oxygen atoms can act as additional adsorption sites. |

Exploration of Electronic Materials and Aggregation-Induced Emission Phenomena

The electronic properties of organic molecules are of great interest for their potential use in electronic materials, such as organic light-emitting diodes (OLEDs) and sensors. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitro) groups on the pyridine ring of this compound suggests that it may possess interesting photophysical properties. The intramolecular charge transfer (ICT) character that can arise from this "push-pull" electronic structure is often a key feature in molecules designed for nonlinear optical (NLO) applications and as fluorescent probes.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways. While there are no specific studies on the AIE properties of this compound, the rigid pyridine core and the potential for intermolecular hydrogen bonding via the hydroxyl group could, in principle, lead to AIE-active materials. Research on other nitro-substituted pyridine derivatives has explored their potential as high-energy-density compounds, which is related to their electronic structure.

The electronic nature of hydroxypyridine derivatives has been investigated, revealing that electronic excitation can lead to a significant redistribution of electron density. mdpi.com This property is crucial for the design of materials with specific electronic and optical characteristics.

Research in Catalysis and Ligand Design

Role as Ligands in Transition Metal Complexes

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. mdpi.com The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The coordinating ability of the pyridine ligand can be modulated by the presence of substituents on the ring.

This compound has the potential to act as a versatile ligand. The pyridine nitrogen is a primary coordination site. Additionally, the hydroxyl group in the 3-position can deprotonate to form a pyridinolate ligand, which can act as a bidentate chelating ligand, coordinating to a metal center through both the nitrogen and the oxygen atoms. This chelation effect generally leads to the formation of more stable metal complexes. The methyl group at the 2-position can introduce steric hindrance, which may influence the coordination geometry and the number of ligands that can bind to a metal center. The electronic effect of the nitro group would make the pyridine nitrogen a weaker Lewis base, which could affect the stability and reactivity of the resulting metal complex.

Investigation of Catalytic Activity of Functionalized Derivatives

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The catalytic activity of these complexes is highly dependent on the electronic and steric properties of the ligands. By modifying the substituents on the pyridine ring, it is possible to tune the reactivity of the metal center.

While there is no direct research on the catalytic activity of this compound complexes, complexes of structurally similar ligands have been investigated. For example, metal complexes bearing 5-amino-2-ethylpyridine-2-carboximidate have been synthesized and shown to have catalytic activity in the Henry reaction. ias.ac.in The synthesis of various functionalized nitropyridines is an active area of research, with these compounds serving as precursors to more complex molecules with potential catalytic applications. researchgate.netnih.gov The development of transition metal complexes with main group elements as supporting ligands is also an emerging area in catalysis. nih.gov Given the potential of this compound to act as a bidentate ligand, its metal complexes could be explored for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties imparted by the nitro and methyl groups could influence the redox potential of the metal center, which is a critical factor in many catalytic cycles.

Computational Chemistry and Theoretical Modeling Beyond Structural Analysis

Reaction Mechanism Simulations

Detailed computational studies on the reaction mechanisms, including transition state characterization and energy profiles for chemical transformations involving 2-methyl-5-nitropyridin-3-ol, are not extensively available in the reviewed scientific literature. Such simulations are crucial for understanding how the molecule participates in chemical reactions, the energy required to overcome reaction barriers, and the stability of reaction intermediates.

Information regarding the specific transition state characterization and the elucidation of reaction pathways for this compound is not detailed in the available research. This type of analysis would typically involve locating the saddle points on the potential energy surface corresponding to the transition states of a reaction, and then tracing the intrinsic reaction coordinate to connect reactants, transition states, and products.

Similarly, specific energy profile calculations for chemical transformations involving this compound have not been detailed in the surveyed literature. These calculations would provide quantitative data on the activation energies and reaction enthalpies, which are fundamental to predicting reaction kinetics and thermodynamic feasibility.

Electronic Structure and Property Calculations

The electronic properties of this compound have been a subject of theoretical investigation. These studies focus on how electrons are distributed within the molecule and how this distribution influences its chemical properties and reactivity. DFT calculations, often using the B3LYP functional, are a common tool for these analyses researchgate.net.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability nih.govscirp.org.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state nih.gov. For 2-hydroxy-5-methyl-3-nitropyridine (B188116), DFT calculations have been performed to determine these frontier orbital energies, which indicate that charge transfer occurs within the molecule researchgate.net. However, specific energy values for HOMO, LUMO, and the resulting band gap are not provided in the available literature.

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. |

| Band Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap often implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack researchgate.netuni-muenchen.de. The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color spectrum researchgate.net.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack.

Green Regions: Represent areas with neutral or near-zero potential.

For 2-hydroxy-5-methyl-3-nitropyridine, MEP analysis has been conducted to identify these electrophilic and nucleophilic regions, providing insight into the molecule's reactive sites researchgate.net. The map reveals how the electronegative oxygen and nitrogen atoms of the nitro and hydroxyl groups influence the charge distribution across the pyridine (B92270) ring.

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field, while hyperpolarizability is a measure of its nonlinear optical (NLO) response. These properties are crucial for the development of new materials for optoelectronic applications. While DFT calculations are a standard method for computing the polarizability and first-order hyperpolarizability of molecules researchgate.net, specific studies detailing these values for this compound were not found in the reviewed literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing a detailed picture of intermolecular interactions. nih.govyoutube.commdpi.com For this compound, MD simulations can elucidate how a single molecule interacts with its neighbors in a condensed phase or with a biological receptor.

MD simulations are based on numerically solving Newton's equations of motion for a system of atoms and molecules. The potential energy of the system, and the forces acting on each atom, are calculated using a force field, which is a set of empirical energy functions. The simulation proceeds in discrete time steps, generating a trajectory that describes the positions and velocities of all atoms over time.

In a simulation of this compound in an aqueous solution, for instance, one could analyze the hydrogen bonding network between the hydroxyl and nitro groups of the molecule and the surrounding water molecules. The longevity and geometry of these hydrogen bonds are critical for understanding the compound's solubility and solvation thermodynamics. Similarly, in a simulated crystal lattice, MD can reveal the dominant intermolecular forces, such as π-π stacking of the pyridine rings and hydrogen bonds, that dictate the crystal packing and, consequently, its physical properties like melting point and dissolution rate.

A hypothetical analysis of an MD trajectory for this compound could involve the calculation of radial distribution functions (RDFs). The RDF for the oxygen of the hydroxyl group and the hydrogen of a water molecule, for example, would show a sharp peak at a short distance, indicating a strong hydrogen bond. The integration of this peak would yield the average number of water molecules in the first solvation shell.

Table 1: Hypothetical Intermolecular Interaction Parameters for this compound from a Simulated Aqueous Solution

| Interacting Atoms (Molecule - Solvent) | Average Distance (Å) | Coordination Number | Hydrogen Bond Lifetime (ps) |

| Pyridinol O-H --- Water O | 1.85 | 1.2 | 3.5 |

| Pyridinol N --- Water H | 2.10 | 0.8 | 2.1 |

| Nitro O --- Water H | 2.05 | 2.5 | 2.8 |

Quantitative Structure-Property Relationship (QSPR) Studies